molecular formula C11H11NO2 B027759 Normesuximide CAS No. 1497-17-2

Normesuximide

Cat. No. B027759
CAS RN: 1497-17-2
M. Wt: 189.21 g/mol
InChI Key: UDESUGJZUFALAM-UHFFFAOYSA-N
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Description

Normesuximide is a metabolite of the calcium channel succinimide antiepileptic drug Methsuximide . It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 .


Synthesis Analysis

While specific synthesis methods for Normesuximide were not found, N-hydroxysuccinimide (NHS) esters are commonly used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .


Molecular Structure Analysis

The molecular structure of Normesuximide is represented by the formula C11H11NO2 . For a more detailed structural analysis, techniques such as hydrophilic interaction chromatography (HILIC) can be used .


Chemical Reactions Analysis

While specific chemical reactions involving Normesuximide were not found, it’s important to note that the impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .


Physical And Chemical Properties Analysis

Normesuximide has a molecular weight of 189.21 and a molecular formula of C11H11NO2 . For a more comprehensive analysis of its physical and chemical properties, techniques such as those outlined in the Handbook of Medicinal Chemistry can be used .

Scientific Research Applications

Neuroscience

Normesuximide is a metabolite of the calcium channel succinimide antiepileptic drug Methsuximide . This compound is known as an anticonvulsant .

Application

Normesuximide is used in the treatment of epilepsy. It works by reducing the abnormal electrical activity in the brain, which prevents the excessive transmission of nerve signals and helps to control seizures .

Method of Application

Normesuximide is usually taken orally in the form of capsules. The dosage and frequency of administration are determined by a healthcare professional and are based on the patient’s medical condition and response to treatment .

Results or Outcomes

While the specific outcomes can vary depending on the individual and the severity of their condition, Normesuximide has been shown to be effective in controlling seizures in many patients .

Organic & Biomolecular Chemistry

Normesuximide, as a sulfur (VI) species, has been used in the synthesis of other important organosulfur compounds .

Application

Sulfonimidates, which include Normesuximide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Method of Application

The synthesis of these compounds involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents .

Results or Outcomes

The use of sulfonimidates, including Normesuximide, has led to the development of new organosulfur compounds. These compounds have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Peptide Applications

Normesuximide, as a synthetic peptide, has found its place in biochemistry, molecular biology, and immunology .

Application

Synthetic peptides like Normesuximide are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and the design of novel enzymes .

Method of Application

The design of synthetic peptides was begun mainly due to the availability of secondary structure prediction methods, and by the discovery of finding protein fragments that are >100 residues can assume or maintain their native structures as well as activities .

Results or Outcomes

The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications. Synthetized Bioactive Peptides have yielded billions of USDs .

Pharmacokinetic Studies

Normesuximide, as a metabolite of Methsuximide, has been used in pharmacokinetic studies .

Application

A rapid, robust, sensitive, and simple UPLC-MS/MS method to quantify Methsuximide (Ms) and N-desmethyl methsuximide/Normesuximide (MsMET) in human plasma was optimized, developed, and validated for application in a pharmacokinetic study .

Method of Application

The method involves the use of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to quantify Normesuximide in human plasma .

Results or Outcomes

The optimized and validated method can be used to accurately and precisely quantify Normesuximide in human plasma, which is crucial for pharmacokinetic studies .

Future Directions

While specific future directions for Normesuximide were not found, it’s worth noting that Normesuximide-d5 is available for proteomics research .

properties

IUPAC Name

3-methyl-3-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDESUGJZUFALAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933704
Record name 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylsuccinimide

CAS RN

1497-17-2
Record name (±)-α-Methyl-α-phenylsuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1497-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylmethsuximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-phenylsuccinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-DESMETHYLMETHSUXIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X877DO1N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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